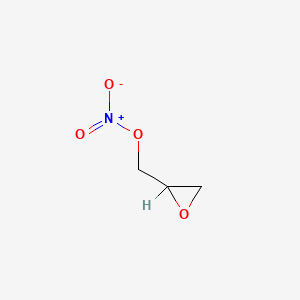

2,3-Epoxypropyl nitrate

Description

Contextualization within Organic Chemistry and Chemical Engineering Disciplines

From an organic chemistry perspective, 2,3-epoxypropyl nitrate (B79036) is an intriguing molecule due to the presence of two distinct reactive sites. The synthesis of this compound typically involves multi-step chemical transformations. A common pathway begins with the nitration of glycerol (B35011), a byproduct of the biodiesel industry, to form dinitroglycerin. google.comscientific.net This intermediate is then subjected to a base-induced intramolecular cyclization to yield the final glycidyl (B131873) nitrate product. google.comscientific.net Variations of this synthesis exist, including the nitration of epichlorohydrin (B41342) followed by recyclization with a base. google.com

In the realm of chemical engineering, the focus lies on the production processes and applications of 2,3-epoxypropyl nitrate and its polymer, PGN. Producing glycidyl nitrate can be hazardous due to the exothermic nature of the reactions and the formation of unstable byproducts like trinitroglycerol. google.com Consequently, significant research has been directed towards developing safer and more efficient production methods. One such advancement is the use of microfluidic reactors, which offer enhanced control over reaction conditions by utilizing small reaction volumes (less than 20 ml) and narrow channel diameters (less than 1000 μm), thereby mitigating the risks of runaway reactions. google.com The primary application of this compound is as a monomer for the cationic ring-opening polymerization to produce PGN, an energetic polymer used as a binder or plasticizer in solid propellants, explosives, and pyrotechnics. cymitquimica.comgoogle.comjestr.org

Broader Academic and Research Significance of Epoxypropyl and Nitrate Ester Moieties

The academic and research significance of this compound stems directly from its constituent functional groups: the epoxypropyl (epoxide) and the nitrate ester moieties.

The epoxy group is a three-membered ring that is highly strained and thus susceptible to ring-opening reactions. This reactivity is fundamental to the polymerization of this compound into PGN, typically through a cationic ring-opening mechanism catalyzed by Lewis acids like boron trifluoride etherate. jestr.orgicm.edu.pl The ability of epoxy groups to react with various nucleophiles also allows for the synthesis of modified polymers and cross-linked networks, which is a cornerstone of epoxy resin chemistry used in coatings, adhesives, and composites. riverlandtrading.comacs.org

The combination of the polymerizable epoxy group and the energetic nitrate ester group in a single monomer makes this compound a valuable building block for a unique class of materials known as energetic polymers. These polymers serve as a binder matrix that not only provides structural integrity to a formulation but also contributes to its total energy release. google.comdtic.mil

Overview of Current Research Gaps and Future Directions Pertaining to this compound

Despite extensive research, several challenges and opportunities remain in the study and application of this compound and its derivatives.

Current Research Gaps:

Chemical Stability: Nitrate esters are known for their chemical instability, as they can undergo autocatalytic decomposition. researchgate.netnih.gov A significant research gap exists in developing effective and environmentally friendly "green" stabilizers to ensure the long-term safety and reliability of PGN-based propellants. nih.gov

Mechanical Properties: While PGN is an energetic binder, its mechanical properties, particularly at low temperatures, can be a limitation. Pure PGN has a relatively high glass transition temperature (Tg), which can lead to brittleness. icm.edu.plbibliotekanauki.pl

Future Research Directions:

Copolymerization: To address the limitations of PGN, a major research direction is the synthesis of copolymers. For instance, copolymerizing glycidyl nitrate with monomers like tetrahydrofuran (B95107) (THF) has been shown to produce random copolymers with significantly lower glass transition temperatures and improved flexibility, making them better binders. icm.edu.plbibliotekanauki.plicm.edu.pl Research into other copolymers, such as with propylene (B89431) oxide, is also being pursued. researchgate.net

Advanced Polymer Architectures: The development of more complex polymer structures, such as energetic thermoplastic elastomers (TPEs) based on PGN soft blocks, is an emerging field. researchgate.net These materials are potential candidates for next-generation thermoplastic propellants and melt-cast explosives. researchgate.net

Sustainable and Safe Synthesis: There is a continued push towards greener and safer manufacturing processes. This includes optimizing synthesis from renewable resources like glycerol and scaling up safer production technologies like microfluidic reactors. google.comjestr.orgscientific.net

Formulation Optimization: A persistent goal in energetic materials research is to develop formulations with increased performance. Future work will continue to explore the integration of PGN and its derivatives with new energetic plasticizers and more powerful explosives to optimize energy, sensitivity, and mechanical properties. dtic.mil

Computational Studies: Quantum chemical methods and molecular dynamics simulations are increasingly used to understand reaction mechanisms, predict material properties, and guide the rational design of new energetic polymers and formulations. rsc.org These computational tools will be crucial in accelerating the development cycle for new materials based on this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | oxiran-2-ylmethyl nitrate | cymitquimica.comnih.gov |

| Common Name | Glycidyl nitrate (GN) | cymitquimica.combibliotekanauki.pl |

| CAS Number | 6659-62-7 | cymitquimica.comnih.gov |

| Molecular Formula | C₃H₅NO₄ | cymitquimica.comnih.gov |

| Molar Mass | 119.08 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Density (estimate) | 1.6731 g/cm³ | |

| Boiling Point (estimate) | 222.3°C | |

| Refractive Index (estimate) | 1.4940 |

Table 2: Research Findings on PGN-Based Copolymers

This table presents comparative data on the properties of poly(glycidyl nitrate) and its copolymers, highlighting research efforts to improve binder characteristics.

| Polymer | Monomers | Molecular Weight (Mn) ( g/mol ) | Glass Transition Temp. (Tg) | Research Focus | Source(s) |

| PGN | Glycidyl Nitrate | ~1500 | -32°C | Baseline energetic polymer | jestr.orgbibliotekanauki.pl |

| Poly(THF-ran-GN) | Tetrahydrofuran (THF), Glycidyl Nitrate (GN) | 1561 | -59°C | Lowering Tg for improved flexibility | icm.edu.plbibliotekanauki.pl |

| Poly(GN-ran-PO) | Glycidyl Nitrate (GN), Propylene Oxide (PO) | 1152 | Not specified | Synthesis of new energetic binder | researchgate.net |

| PPG–PGN–PPG | Poly(propylene glycol) (PPG), Glycidyl Nitrate (GN) | 1886 | Not specified | Synthesis of energetic triblock copolymer | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZAAKGRMMGJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27814-48-8 | |

| Details | Compound: Poly(glycidyl nitrate) | |

| Record name | Poly(glycidyl nitrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27814-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20950492 | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-62-7 | |

| Record name | Glycidyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-epoxy-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 2,3 Epoxypropyl Nitrate and Its Analogs

Foundational Synthetic Routes for 2,3-Epoxypropyl Structures

Epichlorohydrin-Based Synthetic Strategies

Epichlorohydrin (B41342) (ECH) serves as a crucial and versatile precursor in the synthesis of a wide array of organic compounds, including 2,3-epoxypropyl structures. It is a highly reactive electrophilic compound primarily used in the production of epoxy resins and synthetic glycerol (B35011). The traditional manufacturing process for epichlorohydrin involves a two-step reaction starting from allyl chloride. The first step is the addition of hypochlorous acid to allyl chloride, which results in a mixture of two isomeric alcohols. In the subsequent step, this alcohol mixture is treated with a base to facilitate ring closure, yielding the epoxide, epichlorohydrin.

One of the notable applications of epichlorohydrin is its conversion to glycidyl (B131873) nitrate (B79036), an energetic binder used in explosive and propellant compositions. This transformation is achieved by reacting epichlorohydrin with an alkali nitrate, such as sodium nitrate, which produces glycidyl nitrate alongside an alkali chloride.

Furthermore, epichlorohydrin is a key reactant in the synthesis of 2,3-epoxypropyl neodecanoate (EPDA), an important component of eco-friendly coatings. The two-step preparation of EPDA involves the acidolysis ring-opening reaction of epichlorohydrin with neodecanoic acid to form a chlorohydrin ester intermediate. This is followed by a ring-closure step through alkali treatment to yield EPDA. Research has shown that optimizing reaction conditions, such as using a two-step alkali treatment, can significantly improve the yield of EPDA.

The versatility of epichlorohydrin extends to its use in preparing various N-2,3-epoxypropyl derivatives. For instance, an efficient and scalable method has been developed for the synthesis of N-2,3-epoxypropylated N-phenylhydrazones by reacting N-phenylhydrazones with epichlorohydrin in the presence of powdered potassium hydroxide (B78521) and anhydrous sodium sulfate.

Formation of Nitrate Ester Groups on Epoxypropyl Scaffolds

The introduction of nitrate ester groups onto epoxypropyl scaffolds is a key transformation for creating energetic materials and other specialized chemicals. A primary method for this conversion involves the reaction of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. This process, known as nitrooxylation, leads to the formation of a nitrate ester (R-ONO₂).

A prominent example is the synthesis of nitroglycerin, where glycerol, a molecule with three hydroxyl groups, is reacted with a mixture of concentrated nitric acid and sulfuric acid to form a trinitrate ester. Similarly, 2,3-epoxypropyl nitrate, also known as glycidyl nitrate, is synthesized from its corresponding alcohol, glycidol (B123203), through nitration. The reaction of epichlorohydrin with an alkali nitrate, like sodium nitrate, provides a direct route to glycidyl nitrate.

Recent advancements in nitration methods have explored the use of a nitrating solution composed of a nitrate salt and sulfuric acid. This approach generates nitric acid in situ, which then reacts with an aliphatic polyol to produce the nitrate ester. This method has been applied to synthesize a variety of nitrate esters, including triethylene glycol dinitrate (TEGDN) and pentaerythritol (B129877) tetranitrate (PETN).

The synthesis of nitratoalkyl nitropyrazoles demonstrates another application of forming nitrate esters on functionalized scaffolds. In this case, hydroxyl-functionalized nitropyrazoles are nitrated using agents like acetyl nitrate or fuming nitric acid to yield the corresponding nitrate esters.

Anionic and Cationic Ring-Opening Syntheses for Epoxypropyl Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a terminal reactive center of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. This process can be initiated by radical, anionic, or cationic species. The driving force for the ring-opening of cyclic monomers like epoxides is often the relief of ring strain.

Anionic Ring-Opening Polymerization (AROP) involves nucleophilic initiators. For epoxides, AROP is a classic technique for synthesizing polyethers. The process is typically initiated by alkali metal compounds such as hydroxides, alkoxides, or amides in a polar, aprotic solvent. For example, the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been successfully carried out using KOH as a catalyst to produce functional polyethers. Similarly, the living anionic ring-opening polymerization of carbazole-containing thiiranes has been achieved using a thiol initiator and an organic base catalyst. Recent research has also demonstrated the use of solid-state anionic ring-opening polymerization via ball milling to synthesize polyethers from various functional epoxide monomers.

Cationic Ring-Opening Polymerization (CROP) proceeds through an SN1 or SN2 propagation mechanism, initiated by cationic species. This method is applicable to monomers like epoxides, lactones, and amines. For instance, the cationic ring-opening copolymerization of propylene (B89431) oxide with tetrahydrofuran (B95107) has been accomplished using an acid-exchanged montmorillonite (B579905) clay as a catalyst. Studies have also investigated the use of triphenylcarbenium salts as thermal and photolatent initiators for the cationic polymerization of carbazolyl-containing epoxy monomers. Furthermore, organic boron compounds have been shown to initiate the cationic ring-opening polymerization of N-benzylaziridines to produce polyamines.

Catalytic Approaches in Epoxypropyl Compound Preparation

Catalysis plays a pivotal role in the synthesis of epoxypropyl compounds, enhancing reaction rates, selectivity, and efficiency. Various catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysis, are employed in epoxidation reactions.

In the synthesis of 2,3-epoxypropyl neodecanoate (EPDA) from epichlorohydrin and neodecanoic acid, nitrogenous catalysts and transition metal complexes can be used to catalyze the initial acidolysis reaction. Quaternary ammonium (B1175870) salts, acting as phase transfer catalysts, have been shown to be effective in this process. The mechanism involves the formation of a complex between the catalyst, epichlorohydrin, and the acid.

For the ring-opening of epoxides with amines to form β-amino alcohols, boric acid and glycerol in water have been demonstrated as an efficient and environmentally friendly catalytic system. This method offers high yields and regioselectivity under neutral conditions.

The synthesis of prepolymers from cyanuric acid and epichlorohydrin has been achieved using SnCl₄ as a catalyst. This reaction leads to the formation of lateral chains containing chloroalkyl and hydroxyl end groups on the cyanuric acid ring.

In the context of epoxidation reactions to form the epoxy ring itself, various catalysts are utilized. For instance, the epoxidation of allyl alcohol derivatives can be catalyzed by palladium catalysts in a condensation reaction to form an allyl ether, which is then epoxidized. Another approach involves the use of a catalyst composition comprising an onium salt and a tungsten or molybdenum compound with hydrogen peroxide as the oxidant.

Reaction Mechanisms of 2,3-Epoxypropyl Compounds and Nitrate Esters

Epoxide Ring-Opening Mechanism Studies

The ring-opening of epoxides is a fundamental reaction in organic synthesis, proceeding through different

Acidolysis and Ring-Closure Reaction Pathways in Epoxypropyl Ester Formation

The synthesis of this compound, also known as glycidyl nitrate, and its analogs often involves the reaction of an epihalohydrin with a nitrate salt or the nitration of glycidol. One common pathway involves the reaction of epichlorohydrin with a nucleophile. For instance, the synthesis of related 2,3-epoxypropyl compounds, such as 2,3-epoxypropyltrimethylammonium chloride, is achieved by reacting epichlorohydrin with trimethylamine. google.com This reaction proceeds via a nucleophilic attack of the amine on the carbon atom of the epoxide, followed by an intramolecular cyclization to form the oxirane ring.

A general method for forming nitrate esters involves the reaction of an alcohol with nitric acid, often in the presence of a catalyst like sulfuric acid. khanacademy.orgyoutube.com This is a reversible reaction that produces the nitrate ester and water. khanacademy.org The mechanism involves the protonation of nitric acid by the stronger sulfuric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com The alcohol's oxygen atom then acts as a nucleophile, attacking the nitronium ion. youtube.com A final deprotonation step yields the nitrate ester. youtube.com

In the context of this compound, the synthesis can be conceptualized as starting from a precursor like glycidol (2,3-epoxy-1-propanol). The hydroxyl group of glycidol can be esterified using a nitrating agent. Another route involves the use of an epihalohydrin, such as epibromohydrin (B142927), which can react with a nitrate source like silver nitrate to form the corresponding epoxypropyl nitrate. A similar reaction has been described for the synthesis of 2,3-epoxypropyl triflate from epibromohydrin and silver triflate. dtic.mil

The ring-opening of the epoxide is a key consideration in these syntheses. The reaction of an epoxide with an amine, for example, involves the nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring, leading to the opening of the three-membered ring. researchgate.net The regioselectivity of this ring-opening is influenced by the reaction conditions and the substituents on the epoxide ring.

Analysis of Side Reaction Formation and Control Strategies

During the synthesis of this compound and its analogs, several side reactions can occur, which may reduce the yield and purity of the desired product. One significant side reaction is the hydrolysis of the epoxide ring to form a diol (a 1,2-diol). This reaction is catalyzed by both acidic and basic conditions and is dependent on temperature and reaction time. The formation of this diol is undesirable as it is unable to undergo the desired subsequent reactions.

Table 1: Factors Influencing Epoxide Degradation

| Factor | Influence on Epoxide Stability |

| Temperature | Higher temperatures increase the rate of degradation to the diol. |

| pH | Both acidic and basic conditions can promote hydrolysis. |

| Reaction Time | Longer reaction times can lead to increased diol formation. |

To control these side reactions, careful optimization of the reaction parameters is crucial. For instance, maintaining a suitable pH and temperature can minimize the hydrolysis of the epoxide. In some syntheses, the use of aprotic solvents can be beneficial as they are less likely to participate in ring-opening reactions compared to protic solvents like water or alcohols. google.com

Another potential side reaction is polymerization, especially in the presence of strong acids or bases which can catalyze the ring-opening polymerization of the epoxide. The choice of catalyst and control of its concentration are therefore important. In the synthesis of related compounds, purification steps such as extraction and distillation are employed to remove unreacted starting materials and byproducts. google.com For example, in the synthesis of 2,3-epoxypropyltrimethylammonium chloride, after the main reaction, the product is dissolved in water, and excess epichlorohydrin is separated. google.com

General Reaction Mechanisms of Nitrate Esters (e.g., nucleophilic, electrophilic, redox, radical pathways)

Nitrate esters exhibit a variety of reaction mechanisms, reflecting the versatile reactivity of the nitrate group.

Nucleophilic Reactions: The nitrate group can be displaced by a nucleophile. The hydrolysis of benzyl (B1604629) nitrates, for example, proceeds via a nucleophilic substitution mechanism, yielding the corresponding benzyl alcohol and nitric acid. cdnsciencepub.com Under basic conditions, both displacement and elimination reactions can occur. cdnsciencepub.com

Electrophilic Reactions: The formation of nitrate esters from alcohols and nitric acid involves an electrophilic species, the nitronium ion (NO₂⁺). youtube.com The alcohol acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitronium ion. youtube.com

Redox Reactions: The nitrogen atom in a nitrate ester is in a high oxidation state, making these compounds effective oxidizing agents. The thermal decomposition of nitrate esters often involves redox processes.

Radical Pathways: The thermal decomposition of many primary and secondary nitrate esters is initiated by the homolytic cleavage of the RO-NO₂ bond, forming an alkoxy radical and nitrogen dioxide (NO₂). uri.edu This is often the rate-determining step. uri.edu The subsequent reactions of the alkoxy radical can include hydrogen abstraction from a solvent or β-scission. uri.edu The presence of radical-stabilizing substituents can influence the decomposition rate and products. uri.edu Nitrogen oxides can also react with alcohols, which may be present as oxidation products, to form alkyl free radicals that can then form further nitrate and nitrite (B80452) esters. taylorandfrancis.com

Elimination Reactions: Tertiary nitrate esters can undergo E1 elimination upon heating, similar to the pyrolysis of acetate (B1210297) esters. uri.edu This pathway leads to the formation of an alkene and nitric acid. uri.edu

Table 2: General Reaction Mechanisms of Nitrate Esters

| Reaction Type | Description | Example |

| Nucleophilic Substitution | Displacement of the nitrate group by a nucleophile. | Hydrolysis of benzyl nitrate to benzyl alcohol. cdnsciencepub.com |

| Electrophilic Addition | Attack of a nucleophile (e.g., alcohol) on an electrophilic nitrating agent. | Formation of a nitrate ester from an alcohol and the nitronium ion. youtube.com |

| Radical Decomposition | Homolytic cleavage of the O-NO₂ bond to form radicals. | Thermal decomposition of n-pentanol nitrate. uri.edu |

| Elimination | Formation of an alkene via elimination of the nitrate group and a proton. | E1 elimination of tertiary nitrate esters. uri.edu |

Reactivity Studies with Various Reagents and Substrates

The reactivity of this compound is dominated by the chemistry of the epoxide ring and the nitrate ester group. The strained three-membered oxirane ring is susceptible to ring-opening by a wide range of nucleophiles. acs.org

Reactions with Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles readily react with epoxides. researchgate.net The reaction of 2,3-epoxypropyl ethers with various amines has been shown to yield the corresponding N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives. researchgate.net The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. The reaction of epoxides with imides can be catalyzed by chromium(III) salts. google.com

Reactions with Acids and Bases: Both acids and bases can catalyze the ring-opening of the epoxide. In the presence of water, this leads to the formation of 2,3-dihydroxypropyl nitrate. Acid catalysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. Base-catalyzed ring-opening typically involves a strong nucleophile attacking one of the epoxide carbons.

Polymerization: this compound can undergo polymerization. The ring-opening polymerization of the epoxide can be initiated by cationic or anionic initiators. This property is utilized in the formation of poly(glycidyl nitrate), an energetic polymer.

Reactions as a Gelation Agent: Epoxides, including functionalized ones like this compound analogs, can be used as gelation agents in sol-gel processes. They have been employed in the synthesis of metal oxide aerogels from simple inorganic salts. osti.gov The epoxide consumes protons generated during metal cation hydrolysis, promoting the formation of a gel network. osti.gov The rate of gel formation is dependent on the type of epoxide used. osti.gov

Table 3: Reactivity of the Epoxide Ring in this compound Analogs

| Reagent/Substrate | Reaction Type | Product Type |

| Amines | Nucleophilic ring-opening | Amino alcohols researchgate.net |

| Azides | Nucleophilic ring-opening | Azido alcohols |

| Water (acid or base catalyzed) | Hydrolysis | Diols |

| Alcohols | Nucleophilic ring-opening | Ether alcohols |

| Imides (with catalyst) | Nucleophilic ring-opening | Hydroxyalkyl imides google.com |

| Metal Salts (in sol-gel process) | Proton scavenger/Gelation | Metal oxide aerogels osti.gov |

Advanced Polymer Chemistry and Material Science Applications of 2,3 Epoxypropyl Derivatives

2,3-Epoxypropyl Compounds as Monomers for Polymer Synthesis

2,3-Epoxypropyl nitrate (B79036) is a versatile monomer utilized in the synthesis of a variety of polymers. Its dual-functionality, featuring both an epoxy ring and a nitrate ester group, allows for diverse chemical modifications and applications. sigmaaldrich.com

Design and Synthesis of Epoxy Resin Monomers

The synthesis of 2,3-epoxypropyl nitrate, the monomer for poly(glycidyl nitrate) (PGN), can be achieved through several routes. A common industrial method involves the nitration of epichlorohydrin (B41342), followed by recyclization with a base. google.com Another approach starts from glycerol (B35011), which is nitrated to form dinitroglycerin, and then cyclized to yield glycidyl (B131873) nitrate. google.comscientific.net This method avoids the need for distillation to remove nitroglycerin, enhancing safety. google.com The purity of the glycidyl nitrate monomer is crucial as it directly impacts the molecular weight and properties of the resulting polymer. nih.gov

The synthesis process can be optimized by controlling reaction conditions. For instance, in the cyclization of 1,3-dinitroglycerin, a temperature of 288.15 K and a sodium hydroxide (B78521) to glycerol mole ratio of 1.5 have been identified as optimal. scientific.net

Application in Functional Coatings and Oligomer Systems

While this compound itself is primarily used in energetic applications, related 2,3-epoxypropyl compounds are significant in the formulation of functional coatings and adhesives. penpet.comeuropa.eu For example, 2,3-epoxypropyl methacrylate (B99206) is used to produce polymers for coatings that can be modified through the epoxy group. sigmaaldrich.comsigmaaldrich.com Similarly, 2,3-epoxypropyl neodecanoate serves as a reactive diluent in epoxy coatings, improving their properties. penpet.comacs.org These applications highlight the versatility of the 2,3-epoxypropyl group in creating cross-linked, durable polymer networks for surface protection and adhesion. google.com

Synthesis of Polyethers and Copolymers through Ring-Opening Polymerization

Poly(glycidyl nitrate) (PGN), a polyether, is synthesized through the cationic ring-opening polymerization of the this compound (glycidyl nitrate) monomer. google.comresearchgate.net This polymerization is typically initiated by a polyol and catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). google.comtandfonline.comjestr.org

The properties of the resulting polymer can be tailored by creating copolymers. For instance, copolymerizing glycidyl nitrate with tetrahydrofuran (B95107) (THF) results in a random copolymer, poly(THF-ran-GN), with a lower glass transition temperature than pure PGN, which improves its flexibility. icm.edu.pl Similarly, random copolymers of glycidyl nitrate and propylene (B89431) oxide have been synthesized to enhance the mechanical properties of the resulting polyurethane network. noaa.gov Miktoarm star-shaped copolymers composed of PGN and poly(ε-caprolactone) (PCL) arms have also been developed to combine the energetic nature of PGN with the better mechanical properties of PCL. sci-hub.se

Integration into Functional Biopolymer Derivatives

The reactive nature of the 2,3-epoxypropyl group allows for its integration into biopolymers. For example, epichlorohydrin, a precursor to glycidyl nitrate, is used as a crosslinking agent for producing Sephadex size-exclusion chromatographic resins from dextrans, a type of biopolymer. This demonstrates the potential for modifying natural polymers to create functional materials with specific properties.

Development of Energetic Polymers (e.g., Glycidyl Azide (B81097) Polymers)

This compound is a key monomer in the development of energetic polymers, most notably poly(glycidyl nitrate) (PGN). jestr.orgat.ua PGN is recognized as an energetic polymer binder for use in propellants, explosives, and pyrotechnics due to its high oxygen balance and heat of formation. nih.govjestr.orggoogle.com The energy release during the combustion of these polymers is significantly higher than that of inert binders like hydroxy-terminated polybutadiene (B167195) (HTPB). sci-hub.seat.ua

The performance of energetic formulations can be further enhanced by using PGN in combination with other energetic materials such as RDX and HMX. nih.gov Research has also focused on synthesizing other energetic polymers derived from related epoxy compounds, such as glycidyl azide polymer (GAP), which is synthesized from poly(epichlorohydrin). at.uaresearchgate.net

Polymerization Kinetics and Selectivity Studies

The polymerization of this compound is a cationic ring-opening process where kinetics and selectivity are crucial for controlling the final polymer's properties. google.comgoogle.com The reaction is typically conducted in a non-protic, inert solvent like methylene (B1212753) chloride or 1,2-dichloroethane. google.comgoogle.com

To control the molecular weight and polydispersity, the monomer is added to the reaction mixture at a rate that is essentially equivalent to its rate of reaction. google.comgoogle.com This prevents a buildup of monomer concentration and helps maintain the desired reaction temperature, which is typically between 10°C and 25°C. google.comgoogle.com

The kinetics of the cure reaction for PGN-based systems have been studied using methods like differential scanning calorimetry (DSC) to determine kinetic parameters such as activation energy and the pre-exponential factor. nih.gov Studies on the copolymerization of glycidyl nitrate with other monomers, like tetrahydrofuran, have also been conducted to understand the reaction kinetics and the properties of the resulting copolymers. icm.edu.pl The thermal decomposition of PGN has been investigated, revealing a multi-step process that is crucial for understanding its behavior in energetic applications. osti.gov

Interactive Data Table: Properties of this compound and Related Polymers

| Compound/Polymer | Monomer(s) | Polymerization Type | Key Properties | Applications |

| Poly(glycidyl nitrate) (PGN) | This compound (Glycidyl Nitrate) | Cationic Ring-Opening | Energetic, High Oxygen Balance, Tg ~ -37°C researchgate.net | Propellants, Explosives nih.govgoogle.com |

| Poly(THF-ran-GN) | Glycidyl Nitrate, Tetrahydrofuran | Cationic Ring-Opening | Lower Tg (-59°C) than PGN, Improved Flexibility icm.edu.pl | Energetic Binders icm.edu.pl |

| (PGN)2-(PCL)2 Miktoarm Star Polymer | Glycidyl Nitrate, ε-Caprolactone | Ring-Opening & Click Chemistry | Combines energetic properties of PGN with mechanical properties of PCL sci-hub.se | Energetic Binders sci-hub.se |

| Poly(glycidyl azide) (GAP) | Glycidyl Azide (derived from Epichlorohydrin) | Ring-Opening then Azidation | Energetic, Thermally Stable at.uaresearchgate.net | Advanced Propulsion Systems at.ua |

Investigations into Epoxide Reactivity and Polymerization Efficiency

The polymerization of this compound into poly(glycidyl nitrate) (PGN) is predominantly achieved through a cationic ring-opening polymerization (ROP) process. google.comenergetic-materials.org.cn The significant ring strain of the epoxide group, estimated to be around 110–115 kJ/mol for similar epoxides, serves as the primary driving force for the polymerization reaction. mdpi.com The reactivity of the monomer is high, necessitating carefully controlled reaction conditions to ensure safety and achieve desired polymer characteristics.

The polymerization typically employs a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), and a polyol co-initiator, like 1,4-butanediol (B3395766). icm.edu.pltandfonline.com The process can proceed via two main cationic mechanisms: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). icm.edu.pl The AMM is generally preferred because it allows for superior control over the heat generated during the highly exothermic reaction and yields polymers with a narrow molecular weight distribution. icm.edu.pl In the AMM, a protonated monomer reacts with the hydroxyl-terminated growing polymer chain in each propagation step. icm.edu.pl

Stereochemical Control and Regioselectivity in Polymerization Processes

The polymerization of substituted epoxides like this compound can result in polymers with different stereochemistries, defined by the spatial arrangement of the side groups along the polymer backbone. These forms are classified as isotactic (side groups on the same side), syndiotactic (side groups on alternating sides), or atactic (side groups randomly oriented). tandfonline.com While specific studies on the stereochemical control for PGN are not prominent in the reviewed literature, research on analogous functional epoxides demonstrates that the choice of catalyst is paramount. For instance, the polymerization of glycidyl esters using certain bicomponent metal-free catalysts has been shown to produce well-defined polymers with controlled stereoregularity by preventing side reactions that would disrupt the stereochemistry. rsc.org Achieving such control is crucial as the stereochemistry significantly influences the polymer's physical and mechanical properties.

Regioselectivity refers to the orientation of the monomer unit as it adds to the growing polymer chain. During the ring-opening of an unsymmetrical epoxide like this compound, the incoming nucleophile (the hydroxyl end of the growing chain in the AMM) can attack one of the two carbons in the epoxide ring. In cationic polymerization, the attack generally occurs at the most substituted carbon. However, for a terminal epoxide like glycidyl nitrate, the reaction proceeds with the nucleophilic attack at the less sterically hindered primary carbon, leading to a regular head-to-tail polymer structure. This regioselectivity ensures a consistent and predictable polymer architecture.

Influence of Catalysis on Polymerization Outcomes

The catalyst system is a critical factor that dictates the outcome of the this compound polymerization. As noted, cationic polymerization using a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) in conjunction with a polyol initiator is the standard method. icm.edu.plenergetic-materials.org.cn The initiator, often a diol or triol, forms a catalyst-initiator complex that begins the polymerization, and its functionality determines the functionality of the resulting polymer. google.comgoogle.com For example, using 1,4-butanediol as an initiator produces a linear PGN with two hydroxyl end-groups. icm.edu.pl

The ratio of catalyst to initiator has a profound impact on the molecular weight of the final polymer. Experimental results show that a lower catalyst-to-initiator ratio tends to produce a polymer with a higher molecular mass. icm.edu.pl Furthermore, suppressing the formation of undesirable cyclic oligomers is achieved by maintaining a molar ratio of catalyst to the initiator's hydroxyl groups at less than 1:1. google.com

The following table, based on data from polymerization reactions conducted at 0-10°C, illustrates the effect of the initiator and catalyst ratio on the molecular weight of the resulting PGN. icm.edu.pl

| Molar Ratio (GN:Catalyst:Initiator) | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 1:0.005:0.02 | 3120 | 2.11 |

| 1:0.005:0.01 | 2410 | 2.40 |

| 1:0.005:0.005 | 2560 | 2.25 |

Once the PGN is synthesized, the terminal hydroxyl groups can be used for curing (cross-linking) reactions, typically with isocyanates. The choice of curing catalyst, such as dibutyltin (B87310) dilaurate (DBTDL) or triphenyl bismuth (TPB), influences the rate and efficiency of this subsequent reaction to form a stable polymer network. energetic-materials.org.cn

Characterization of Polymeric Structures and Advanced Material Properties

Elucidating Polymer Architecture and Microstructure

The polymer resulting from the polymerization of this compound is poly(glycidyl nitrate) (PGN), a linear aliphatic polyether. icm.edu.pl The architecture is typically defined by the initiator used; for instance, a diol initiator yields a linear polymer with hydroxyl groups at both ends. icm.edu.pl This difunctional nature is essential for subsequent curing into a cross-linked network. energetic-materials.org.cn The microstructure of PGN is generally reported as being amorphous. google.com

The confirmation of the polymer's structure and the determination of its molecular weight and distribution are carried out using standard analytical techniques. These include:

Infrared Spectroscopy (IR): Used to identify the characteristic functional groups in the polymer, confirming the presence of nitrate ester groups and the polyether backbone. icm.edu.plenergetic-materials.org.cn

Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical structure and confirms the successful polymerization of the monomer into the polymer. icm.edu.plenergetic-materials.org.cn

Gel Permeation Chromatography (GPC): Employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. icm.edu.plenergetic-materials.org.cn

Control over the polymerization, particularly through the Activated Monomer Mechanism, allows for the synthesis of PGN with a relatively narrow molecular weight distribution, which is a desirable feature for predictable material properties. icm.edu.pl

Electrical and Optical Properties of Functional Polymers

Poly(glycidyl nitrate) is primarily developed and studied for its energetic properties rather than for applications as a functional electronic or optical material. Consequently, detailed investigations into its electrical conductivity or specific optical characteristics like refractive index are not widely available in the surveyed literature. The main focus of characterization lies in its thermal and mechanical performance as a binder in energetic formulations. researchgate.netrsc.org While general physical properties are influenced by factors such as physical aging below the glass transition temperature, specific quantitative data on the electrical and optical properties of PGN remains limited. researchgate.net

Thermal Stability and Mechanical Behavior of Resulting Polymers

The thermal and mechanical properties of PGN and its cured formulations are crucial for its application as an energetic binder.

Thermal Properties: PGN is a thermally stable polymer up to a certain threshold. The decomposition of PGN is a complex process that begins with the cleavage of the energetic -CH₂-O-NO₂ side group. osti.gov The main decomposition of the prepolymer occurs rapidly in a temperature range of 195-215°C. osti.gov The glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. For PGN, the Tg is below room temperature, which is characteristic of an elastomer. The addition of energetic plasticizers can further reduce the Tg. rsc.org

The following table summarizes key thermal properties reported for PGN and its derivatives.

| Material | Glass Transition Temperature (Tg) | Decomposition Temperature (Tdec) | Source |

|---|---|---|---|

| PGN | -37°C | 209°C | tandfonline.comresearchgate.net |

| Tetra nitro poly glycidyl nitrate (TNPGN) | Not specified | 251°C | tandfonline.com |

| PGN-based ETPEs | Not specified | ~212°C (first stage) | researchgate.net |

Mechanical Behavior: The hydroxyl-terminated PGN prepolymer is a viscous liquid. icm.edu.pl To be used as a binder, it must be cross-linked (cured) to form a solid, elastomeric material. This is typically done by reacting the terminal hydroxyl groups with polyisocyanates. energetic-materials.org.cn The mechanical properties of the resulting cured polymer network are critical for the structural integrity of the final energetic formulation. By modifying the end-groups of PGN (e.g., to epoxy-terminated PGN) and using different curing agents, the mechanical properties can be tailored.

The table below presents mechanical property data for a cured PGN-based material.

| Material Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|

| Epoxy-terminated PGN cured with o-phthalic anhydride | 0.912 | 354 | researchgate.net |

These properties demonstrate that PGN can be formulated into a flexible and resilient binder suitable for high-energy applications.

Advanced Analytical Methodologies for 2,3 Epoxypropyl Nitrate and Its Derivatives

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of 2,3-Epoxypropyl nitrate (B79036). These techniques probe the molecular structure by observing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of 2,3-Epoxypropyl nitrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of glycidyl (B131873) nitrate, distinct signals corresponding to the different protons in the molecule can be observed. researchgate.neticm.edu.pl For instance, the protons of the methylene (B1212753) group (CH₂) adjacent to the nitrate group typically appear as a doublet of doublets, while the methine proton (CH) of the epoxy ring and the other two epoxy protons also show characteristic chemical shifts and coupling patterns. researchgate.netrsc.org Specifically, research has identified the double peak of the CH₂ group attached to the ONO₂ group at chemical shifts (δ) of approximately 4.2 and 4.7 ppm. researchgate.neticm.edu.pl The signal for the ring C-H group is found between δ = 3.1 and 3.3 ppm, and the multiple peaks for the ring CH₂ group are observed at δ = 2.6 and 2.9 ppm. icm.edu.pl

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon atoms of the epoxy ring and the carbon adjacent to the nitrate group resonate at distinct frequencies, confirming the molecular structure. rsc.org Studies have shown chemical shifts for the OCH₂, CH, and CH₂ONO₂ carbons at approximately δ 44.3, 47.5, and 73 ppm, respectively. rsc.org

Beyond structural confirmation, NMR is also a valuable tool for assessing the purity of glycidyl nitrate. icm.edu.plicm.edu.pl The presence of impurities can be detected by the appearance of extra peaks in the spectrum. Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of the analyte signals to that of a certified internal standard. This method is crucial for quality control in the synthesis of glycidyl nitrate and its polymeric derivatives like poly(glycidyl nitrate) (PGN). google.comgoogle.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Glycidyl Nitrate

| Nucleus | Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | CH₂ (epoxy ring) | 2.6, 2.9 (multiplet) | icm.edu.pl |

| ¹H | CH (epoxy ring) | 3.1 - 3.3 | icm.edu.pl |

| ¹H | CH₂ONO₂ | 4.2, 4.7 (double peak) | researchgate.neticm.edu.pl |

| ¹³C | OCH₂ | 44.3 | rsc.org |

| ¹³C | CH | 47.5 | rsc.org |

| ¹³C | CH₂ONO₂ | 73 | rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is essential for confirming the presence of the key epoxy and nitrate ester groups. icm.edu.plresearchgate.netasm.org

The FTIR spectrum of glycidyl nitrate displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. researchgate.net The most prominent bands are associated with the nitrate ester (-ONO₂) group. Strong asymmetric and symmetric stretching vibrations of the N-O bond in the nitrate group are typically observed at approximately 1630 cm⁻¹ and 1280 cm⁻¹, respectively. icm.edu.pl Another significant band for the nitrate group is the O-N stretching vibration, which appears around 850 cm⁻¹. icm.edu.pl

The presence of the epoxy ring is confirmed by the characteristic C-O stretching vibrations of the oxirane ring. icm.edu.pl Additionally, the C-H stretching vibrations of the methylene and methine groups are observed in the region of 2900-3100 cm⁻¹. researchgate.net The disappearance of the C-Cl stretching band (around 760 cm⁻¹) from a precursor like epichlorohydrin (B41342) and the appearance of the nitrate bands can indicate a successful synthesis reaction. researchgate.neticm.edu.pl

FTIR is also utilized in studying the thermal decomposition of glycidyl nitrate and its polymers, where changes in the spectral features over time and temperature provide insights into the degradation pathways. osti.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Glycidyl Nitrate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~1630 | -ONO₂ | Asymmetric N-O Stretch | icm.edu.pl |

| ~1280 | -ONO₂ | Symmetric N-O Stretch | icm.edu.pl |

| ~850 | -ONO₂ | O-N Stretch | icm.edu.pl |

| ~966 | C-O (epoxy) | C-O Stretch | icm.edu.pl |

| 2900-3100 | C-H | C-H Stretch | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is used to confirm the molecular weight and to study its fragmentation patterns, which can help in structural elucidation. escholarship.org

In a typical mass spectrum of glycidyl nitrate, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound may be observed, although it can be weak or absent depending on the ionization technique used due to the energetic nature of the molecule. gbiosciences.com The fragmentation of the molecular ion provides a unique fingerprint for the compound. libretexts.org Common fragmentation pathways for nitrate esters involve the loss of the nitrate group (NO₂) or related fragments. osti.gov

Different ionization methods, such as electron ionization (EI) or chemical ionization (CI), can be employed. Softer ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion. copernicus.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. nih.gov

Mass spectrometry is also a key technique in studying the decomposition of energetic materials like poly(glycidyl nitrate) (PGN). osti.gov By analyzing the gaseous products evolved during thermal decomposition, researchers can identify the decomposition pathways and the various chemical species formed. osti.gov

Interactive Data Table: Potential Mass Spectrometry Fragments of Glycidyl Nitrate

| m/z Value | Possible Fragment | Description |

| 119 | [C₃H₅NO₄]⁺ | Molecular Ion |

| 73 | [C₃H₅O₂]⁺ | Loss of NO₂ |

| 46 | [NO₂]⁺ | Nitrate group |

| 43 | [C₃H₅O]⁺ | Glycidyl fragment |

| 30 | [NO]⁺ | Nitric oxide |

Note: The actual observed fragments and their relative abundances can vary significantly based on the mass spectrometer's ionization method and energy.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, byproducts, and for its precise quantification.

High Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. asm.orgdtic.mil It is widely used to determine the purity of synthesized glycidyl nitrate and to monitor the progress of its synthesis and polymerization reactions. icm.edu.pldtic.mil

In a typical HPLC analysis, a sample of glycidyl nitrate is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. dtic.mil For glycidyl nitrate, reversed-phase columns are commonly used. dtic.mil

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. dtic.mil By using a suitable detector, such as an ultraviolet (UV) detector, the concentration of glycidyl nitrate can be accurately quantified by comparing its peak area to that of a known standard. dtic.mil HPLC methods have been developed that demonstrate the ability to achieve a purity of 96% for glycidyl nitrate. icm.edu.pl The technique is also invaluable for monitoring the disappearance of reactants and the formation of products over time, providing crucial kinetic data for reaction optimization. indexcopernicus.com

Ion Chromatography (IC) for Anionic Species Determination (e.g., Nitrate/Nitrite)

Ion Chromatography (IC) is a specialized form of HPLC that is specifically designed for the separation and quantification of ionic species. researchgate.net In the context of this compound, IC is an essential tool for the determination of anionic species, particularly nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. lcms.cz

The presence of free nitrate and nitrite ions can be indicative of decomposition or hydrolysis of the glycidyl nitrate. Therefore, their accurate measurement is important for assessing the stability and quality of the compound. IC systems for anion analysis typically use an ion-exchange column that separates anions based on their charge and size. researchgate.net A conductivity detector is commonly used to measure the concentration of the separated ions. researchgate.net

IC methods are highly sensitive and can detect low concentrations of nitrate and nitrite. latu.org.uy This is crucial for ensuring that the levels of these ions in a sample are within acceptable limits. The technique is also used in environmental monitoring to assess the fate of nitrate-containing compounds. lcms.cz Furthermore, IC can be used to analyze other potential anionic impurities that may be present from the synthesis process. nih.govresearchgate.net

Thermal Analysis for Material Properties Evaluation

Thermal analysis techniques are fundamental in assessing the behavior of materials as a function of temperature. For polymers derived from this compound, these methods are critical for determining their operational limits and safety characteristics.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. measurlabs.com This method is widely used to determine the thermal transitions of a material, such as the glass transition temperature (Tg), melting point, and decomposition temperature. measurlabs.comardl.com

In the study of poly(glycidyl nitrate) (PGN) and its derivatives, DSC is instrumental in determining the glass transition temperature, which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.neticm.edu.pl For instance, an epoxy poly(glycidyl nitrate) (e-PGN) was found to have a glass transition temperature of -37.78 °C at a heating rate of 10 °C/min. researchgate.net The addition of plasticizers, such as Bu-NENA, can significantly lower the Tg, with a 20% Bu-NENA/e-PGN mixture exhibiting a Tg of -56 °C, indicating good compatibility. researchgate.netresearchgate.net Copolymers of glycidyl nitrate and tetrahydrofuran (B95107) also show a reduced Tg of -59 °C compared to pure PGN (-32 °C). icm.edu.pl

DSC also reveals the exothermic decomposition of these energetic polymers. For e-PGN, exothermic decomposition peaks were observed at temperatures ranging from 207.28 °C to 225.05 °C, depending on the heating rate. researchgate.net The decomposition temperature of PGN can be influenced by its molecular structure and any modifications. For example, a tetra nitro poly(glycidyl nitrate) (TNPGN) showed a higher decomposition temperature (251°C) compared to unmodified PGN (209°C). tandfonline.com

Table 1: Thermal Transition Data of Glycidyl Nitrate Derivatives from DSC Analysis

| Material | Glass Transition Temperature (Tg) | Decomposition Peak Temperature (Td) | Heating Rate | Reference |

|---|---|---|---|---|

| Epoxy Poly(glycidyl nitrate) (e-PGN) | -37.78 °C | 214.89 °C | 10 °C/min | researchgate.net |

| 20% Bu-NENA/e-PGN Mixture | -56 °C | Not specified | 10 °C/min | researchgate.netresearchgate.net |

| Poly(glycidyl nitrate) (PGN) | -32 °C | 209 °C | Not specified | icm.edu.pltandfonline.com |

| Poly(THF-ran-GN) | -59 °C | 212.66 °C | 10 K·min⁻¹ | icm.edu.pl |

| Tetra nitro poly(glycidyl nitrate) (TNPGN) | Lower than PGN | 251 °C | Not specified | tandfonline.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the mass of a sample over time as the temperature changes. slideshare.netcelignis.com This technique is essential for determining the thermal stability of materials by identifying the temperatures at which decomposition and weight loss occur. celignis.com

For polymers based on this compound, TGA studies reveal their decomposition behavior. Unmodified PGN prepolymer decomposes over a temperature range of approximately 100-300°C, with a rapid decomposition phase occurring between 195-215°C, accounting for 80% of the sample's mass loss. osti.gov The thermal stability of these polymers is a key parameter for their application. For example, certain crosslinked polymers of PVTNP-g-GAPs show excellent resistance to thermal decomposition up to 200°C. nih.gov The initial weight loss in these polymers is often attributed to the breakdown of specific functional groups, such as the azide (B81097) group. nih.gov

The decomposition of PGN-based energetic thermoplastic elastomers (ETPEs) has been shown to occur in multiple stages, with distinct peaks at approximately 212, 262, 322, and 414°C. researchgate.net The gaseous products evolved during decomposition can be identified by coupling TGA with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR), revealing products such as N₂O, CH₂O, C₂H₄O, and CO₂. researchgate.net

Table 2: Thermal Stability Data of Glycidyl Nitrate Derivatives from TGA

| Material | Decomposition Temperature Range | Key Decomposition Stages | Reference |

|---|---|---|---|

| Unmodified PGN Prepolymer | ~100-300 °C | Rapid decomposition at 195-215 °C | osti.gov |

| PVTNP-g-1#GAP | Starts at 218 °C | 63.46% weight loss in the first stage | nih.gov |

| PVTNP-g-2#GAP | Starts at 222 °C | 78.39% weight loss in the first stage | nih.gov |

| PVTNP-g-3#GAP | Starts at 223 °C | 85.32% weight loss in the first stage | nih.gov |

| PGN-based ETPEs | Not specified | Decomposition peaks at 212, 262, 322, and 414 °C | researchgate.net |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. eag.com It involves applying an oscillating stress to a material and measuring the resulting strain, which allows for the determination of properties like the storage modulus (E'), loss modulus (E''), and tan delta. azom.comijaem.net These parameters provide insight into the material's stiffness, energy dissipation, and damping characteristics as a function of temperature and frequency. nih.gov

For polymers derived from this compound, DMA is used to characterize their mechanical properties over a range of temperatures. researchgate.net The storage modulus represents the elastic response and energy stored during deformation, while the loss modulus represents the viscous response and energy dissipated as heat. core.ac.uk A key application of DMA is the determination of the glass transition temperature (Tg), which is often identified by the peak of the tan delta curve or a significant drop in the storage modulus. For instance, DMA studies on a resin showed a storage modulus of 3712 MPa at room temperature and a glass transition temperature above 400 °C. researchgate.net The viscoelastic properties of nanocomposites containing poly(glycidyl methacrylate) have also been investigated using DMA to understand the influence of fillers on the material's mechanical behavior. mdpi.com

Table 3: Viscoelastic Properties of a Representative Polymer System from DMA

| Property | Value | Condition | Reference |

|---|---|---|---|

| Storage Modulus (E') | 3712 MPa | Room Temperature | researchgate.net |

| Glass Transition Temperature (Tg) | > 400 °C | Not specified | researchgate.net |

Specialized Analytical Techniques for Reaction Kinetics and Surface Phenomena

Beyond thermal properties, understanding the electrochemical behavior and reaction kinetics at surfaces is crucial for certain applications of this compound derivatives.

Electrochemical Impedance Spectroscopy (EIS) for Surface Reactions

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of materials and their interfaces with electronically conducting media. nih.govupertis.ac.id It involves applying a small amplitude AC potential to an electrochemical cell and measuring the current response over a range of frequencies. mdpi.com The resulting impedance data, often presented as a Nyquist plot, can provide information about charge transfer resistance, solution resistance, and other interfacial phenomena. nih.gov

In the context of nitrate-containing compounds, EIS has been utilized to develop sensors for detecting trace amounts of nitrate ions. mdpi.com For example, a PVC-BEHP electrochemical sensor's impedance spectrum was shown to be strongly dependent on nitrate concentration. mdpi.com The technique can also be used to characterize ion-selective membranes, where the interaction between the membrane and nitrate ions affects the impedance spectra. myu-group.co.jp Although direct EIS studies on this compound itself are not widely reported in the provided context, the principles of EIS are applicable to studying surface reactions and interfacial properties of its derivatives, particularly in environments where electrochemical processes are relevant.

Table 4: EIS Parameters for a Nitrate Sensor

| Parameter | Observation | Condition | Reference |

|---|---|---|---|

| Impedance Spectrum | Strongly dependent on nitrate concentration | 0.01 ppm to 1000 ppm nitrate | mdpi.com |

| Polymer Membrane Impedance | Dominant at high AC frequencies and low nitrate concentrations | Not specified | mdpi.com |

| Medium Impedance | Dominant at low AC frequencies and high nitrate concentrations | > 100 ppm nitrate | mdpi.com |

Tafel Analysis for Electrochemical Reaction Kinetics

Tafel analysis is an electrochemical method used to study the kinetics of electrode reactions. maciassensors.comnumberanalytics.com It involves plotting the logarithm of the current density against the overpotential (the difference between the applied potential and the equilibrium potential). admiralinstruments.com The slope of the linear region of this "Tafel plot" provides information about the kinetic parameters of the electrochemical reaction, such as the transfer coefficient and the exchange current density. admiralinstruments.comlibretexts.org

This analysis is particularly useful for understanding the rates of anodic and cathodic processes. maciassensors.com For instance, in the electrolysis of molten nitrates on graphite (B72142) electrodes, the current-voltage curves were found to fit a Tafel line, indicating that the reaction kinetics could be described by this model. unlp.edu.ar The Tafel slope can reveal whether a reaction is limited by electron transfer (activation-controlled) or mass transport (diffusion-controlled). maciassensors.com While specific Tafel analysis of this compound is not detailed in the search results, this technique would be applicable for investigating the electrochemical decomposition or reaction mechanisms of its derivatives at an electrode surface.

Table 5: Typical Information Derived from Tafel Analysis

| Parameter | Significance | Reference |

|---|---|---|

| Tafel Slope | Indicates the reaction rate and mechanism (activation vs. diffusion control). | maciassensors.com |

| Exchange Current Density (i₀) | Measure of the intrinsic rate of the reaction at equilibrium. | libretexts.org |

| Transfer Coefficient (α) | Describes the symmetry of the energy barrier for the electrochemical reaction. | admiralinstruments.com |

Microcalorimetry for Reaction Thermodynamics

Microcalorimetry is a highly sensitive analytical technique used to measure the minute heat changes that accompany chemical reactions and physical transformations. For an energetic compound like this compound, also known as glycidyl nitrate (GN), and its resulting polymer, poly(glycidyl nitrate) (PGN), understanding reaction thermodynamics is critical. This includes processes such as polymerization, curing reactions to form stable networks, and thermal decomposition. Techniques like Differential Scanning Calorimetry (DSC) and other specialized microcalorimeters provide essential data on the thermodynamic and thermokinetic parameters that govern these reactions.

Research has employed microcalorimetry to investigate the thermodynamics of curing reactions involving PGN with various isocyanates, such as toluene (B28343) diisocyanate, isophorone (B1672270) diisocyanate, and polyaryl polymethylene isocyanate (PAPI). researchgate.net These studies successfully determined key thermodynamic parameters, including activation enthalpy, entropy, and free energy, as well as thermokinetic data like activation energy and reaction order. researchgate.net For instance, the reaction rate between PGN and PAPI was found to be the fastest among the three isocyanates studied. researchgate.net

In a different application, DSC was used to determine the kinetic parameters for the curing of an acryloyl-terminated PGN (ATPGN) via an aza-Michael addition reaction. nih.gov The cure exotherm for this reaction, catalyzed by cuprous iodide, was observed between 36°C and 95.6°C, with an associated enthalpy change of 40.9 J/g. nih.gov Using the Kissinger method, the activation energy for this curing process was calculated to be 42.4 kJ/mol. nih.gov This value is slightly lower than the activation energy reported for the curing reaction between PGN and PAPI, which is 54.1 kJ/mol. nih.gov

The following table summarizes key thermodynamic and thermokinetic parameters for PGN curing reactions as determined by calorimetric methods.

| Reactant System | Calorimetric Method | Parameter | Value | Reference |

|---|---|---|---|---|

| ATPGN + TETA (catalyzed) | DSC | Activation Energy (Ea) | 42.4 kJ/mol | nih.gov |

| ATPGN + TETA (catalyzed) | DSC | Enthalpy Change (ΔH) | 40.9 J/g | nih.gov |

| ATPGN + TETA (catalyzed) | DSC | Rate Constant (k) | 3.99 × 10⁻⁴ s⁻¹ | nih.gov |

| ATPGN + TETA (catalyzed) | DSC | Pre-exponential Factor (A) | 4.04 × 10⁻⁴ | nih.gov |

| PGN + PAPI | Not Specified | Activation Energy (Ea) | 54.1 kJ/mol | nih.gov |

| PGN + Isocyanates (TDI, IPDI, PAPI) | Microcalorimetry | Thermodynamic & Thermokinetic Parameters | Determined (specific values not detailed) | researchgate.net |

Microcalorimetry, particularly DSC, is also instrumental in studying the thermodynamics of decomposition. For example, the thermal characteristics of a new energetic random copolymer, poly(THF-ran-GN), synthesized from glycidyl nitrate and tetrahydrofuran, were investigated. icm.edu.plbibliotekanauki.pl DSC analysis showed a single decomposition peak for the copolymer. bibliotekanauki.pl The data revealed that as the heating rate increased, the decomposition temperature shifted to higher values, and the enthalpy of decomposition (ΔH) also increased. icm.edu.plbibliotekanauki.pl Notably, the creation of the copolymer resulted in a lower decomposition energy compared to pure PGN at lower heating rates. bibliotekanauki.pl

The data below details the decomposition temperature and enthalpy for the poly(THF-ran-GN) copolymer at various heating rates.

| Heating Rate (K·min⁻¹) | Decomposition Temperature (°C) | Decomposition Enthalpy (ΔH, J·g⁻¹) | Reference |

|---|---|---|---|

| 5 | 204.87 | Not Specified | icm.edu.pl |

| 10 | 212.66 | Not Specified | icm.edu.pl |

| 15 | 221.46 | Not Specified | icm.edu.pl |

| 20 | 224.57 | Not Specified | icm.edu.pl |

The thermal decomposition of PGN prepolymer itself has been shown to undergo a rapid decomposition phase between 195°C and 215°C. osti.gov These calorimetric studies are fundamental to establishing the thermal stability and reaction hazards associated with this compound and its derivatives, providing the thermodynamic data necessary for safe handling, storage, and application.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Epoxypropyl Nitrate, and how are they experimentally determined?

- Answer : The compound (CAS 6659-62-7) has the molecular formula C₃H₅NO₄ and is identified as a reactive nitrate ester. Key properties include:

- Molecular weight : 135.08 g/mol (calculated from formula).

- Reactivity : Highly reactive due to the epoxy and nitrate functional groups, necessitating careful handling .

- Experimental determination methods:

- FT-IR Spectroscopy : To confirm functional groups (epoxy ring C-O-C stretch at ~1250 cm⁻¹, nitrate NO₂ asymmetric stretch at ~1550 cm⁻¹).

- NMR : ¹H NMR for epoxy proton signals (δ ~3.5–4.5 ppm) and nitrate group analysis.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer : Based on its classification as a reactive chemical (similar to related epoxy nitrates):

- Containment : Use fume hoods and explosion-proof equipment due to potential shock sensitivity .

- Storage : Store in small quantities at ≤4°C in inert atmospheres (e.g., argon) to prevent polymerization or decomposition.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

- Answer : While direct synthesis protocols are scarce in the provided evidence, a plausible route involves:

- Epoxidation of Allyl Alcohol : Reaction with peracetic acid to form 2,3-epoxypropanol.

- Nitration : Treating the epoxide with concentrated nitric acid in a controlled, low-temperature (−10°C) environment to avoid decomposition.

- Pitfalls :

- Over-nitration : Leads to byproducts like nitroepoxides; monitor reaction progress via TLC or HPLC .

- Exothermic reactions : Use ice baths and incremental reagent addition.

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Answer : Thermal decomposition likely proceeds via:

- Homolytic cleavage of the O-NO₂ bond, generating free radicals (•NO₂ and epoxypropyl radicals).

- Epoxide ring-opening : Radical-induced polymerization or formation of carbonyl compounds (e.g., aldehydes).

- Methodological validation :

- DSC/TGA-MS Coupling : To correlate mass loss with evolved gases (e.g., NO₂ detection via MS).

- Computational Modeling : DFT studies to predict activation energies for bond cleavage .

Q. How can conflicting data on the stability of this compound in polar solvents be resolved?

- Answer : Contradictions may arise from solvent purity or trace catalysts. Resolve via:

- Controlled Solvent Screening : Test stability in anhydrous vs. hydrated acetonitrile, DMSO, and THF.

- Catalyst Tracing : Use ICP-MS to detect metal impurities (e.g., Fe³⁺) that accelerate decomposition.

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ = 270 nm (NO₂ absorption band) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Answer :

- HPLC-MS/MS : For detecting nitro-containing byproducts (e.g., dinitroepoxides) with a C18 column and acetonitrile/water gradient.

- X-ray Diffraction (XRD) : To identify crystalline impurities if present (e.g., unreacted nitrate salts) .

- Raman Spectroscopy : To differentiate stereoisomers of epoxypropyl derivatives.

Methodological Notes

- Safety-Centric Design : All experiments should include negative controls (e.g., inert analogs) to isolate reactivity effects.

- Data Reproducibility : Use standardized reagent batches and document solvent purity (e.g., Karl Fischer titration for water content).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products